molecular formula C12H8N4O2 B568073 5-nitro-3-(pyridin-4-yl)-1H-indazole CAS No. 1245648-33-2

5-nitro-3-(pyridin-4-yl)-1H-indazole

Cat. No. B568073
CAS RN: 1245648-33-2
M. Wt: 240.222
InChI Key: NXGOHIPRXHGBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-3-(pyridin-4-yl)-1H-indazole is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Indazole Derivatives: Alkylated nitro derivatives of indazole, when treated with stannous chloride and alkanethiol, yield N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides and 4-methoxy-N-(indazol-7-yl)-benzenesulfonamides. This process involves nucleophilic substitution at the indazole's 4th position (Kouakou et al., 2015).
  • Creation of 6-Nitrooxazolo[3,2-a]pyridinium Salts: 5-Nitro-2-pyridone undergoes selective N-phenacylation, leading to the formation of 6-nitrooxazolo[3,2-a]pyridinium salts, which react with ammonia and aliphatic amines to yield 1-amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3 (Bush & Babaev, 2003).

Chemical Properties and Reactions

  • Structural and Spectral Analysis: Research on compounds like 5-nitro-3-thiomorpholino-1H-indazole has provided insights into their crystal structures and spectral properties, contributing to a deeper understanding of their chemical behavior (Gzella & Wrzeciono, 2001).
  • Conversion of Cinnolines into Indazoles: Oxidation of nitro-cinnoline leads to the formation of nitro-indazole, demonstrating a ring transformation process that highlights the versatility of these compounds in chemical reactions (Plas et al., 2010).

Catalytic and Inhibition Activities

  • Use in Corrosion Inhibition: Schiff’s bases of pyridyl substituted triazoles, including derivatives of 5-nitro-3-(pyridin-4-yl)-1H-indazole, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating their potential in industrial applications (Ansari et al., 2014).

Pharmacological Research

  • Antitumor Activities: Some derivatives of 5-nitro-3-(pyridin-4-yl)-1H-indazole have shown promising antitumor activities, indicating their potential use in the development of new cancer treatments (Chu De-qing, 2011).

properties

IUPAC Name

5-nitro-3-pyridin-4-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-11-10(7-9)12(15-14-11)8-3-5-13-6-4-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGOHIPRXHGBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856231
Record name 5-Nitro-3-(pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-3-(pyridin-4-yl)-1H-indazole

CAS RN

1245648-33-2
Record name 5-Nitro-3-(pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.